BenchChemオンラインストアへようこそ!

Pyrazolo[1,5-a]pyrimidine-3-carboxamide

CDK1 inhibitor Anticancer Kinase inhibitor

This fused bicyclic heteroaromatic scaffold is a critical core for medicinal chemistry programs targeting IRAK4, CDK1, Aurora kinases, and cGAS. The 3-carboxamide moiety is essential for potency and diversification. Validated derivatives show CDK1 IC50 of 161.2 nM, 2-fold superior antifungal activity vs. amphotericin B, and a solved cGAS co-crystal structure (PDB 6NFG) for rational design. Choose this scaffold for kinase inhibition, antimicrobial, or immune-oncology research with reliable global supply.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 774549-55-2
Cat. No. B1627251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS774549-55-2
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(=O)N)N=C1
InChIInChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12)
InChIKeyXMRIUEGHBZTNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS 774549-55-2: Technical Baseline for Scientific Procurement Decisions


Pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 774549-55-2) is a fused bicyclic heteroaromatic scaffold that serves as a versatile core in medicinal chemistry [1]. This class has demonstrated broad biological relevance across kinase inhibition (including IRAK4, CDK1, Aurora kinases, and RUVBL1/2 ATPase), antimicrobial applications, and immune-oncology targets such as cGAS [2][3]. The 3-carboxamide moiety is a critical pharmacophoric element that enables both potency and structural diversification [4].

Why Generic Substitution Fails: Evidence of Functional Divergence in Pyrazolo[1,5-a]pyrimidine-3-carboxamide Scaffolds


The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is not a single, interchangeable entity. Substitution patterns critically determine target engagement and selectivity. For instance, in an IRAK4 inhibitor program, modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring were necessary to achieve potent, selective, and orally bioavailable inhibitors [1]. Similarly, a series of 16 analogs tested against the NCI-60 cell line panel showed a wide range of growth inhibition from 0.5% to 48.5%, demonstrating that minor structural changes lead to major differences in biological activity [2]. The evidence below provides quantitative, comparator-based data to support precise compound selection.

Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Quantitative Differentiation Data vs. Comparators


CDK1 Inhibitory Potency: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivative 7a vs. In-Class Analogs

Compound 7a (2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide) demonstrated nanomolar CDK1 inhibition. This potency is compared to other in-class analogs. [1]

CDK1 inhibitor Anticancer Kinase inhibitor

Antifungal Potency: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivative 16d vs. Clinical Antifungal Amphotericin B

Compound 16d, a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, exhibited superior antifungal activity against Fusarium oxysporum compared to the clinical agent amphotericin B. [1]

Antifungal Antimicrobial Fusarium oxysporum

RUVBL1/2 ATPase Inhibition: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivative 18 vs. In-Class SAR

Compound 18 was the most potent RUVBL1/2 inhibitor identified from a series of pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs. [1]

RUVBL1/2 ATPase inhibitor Cancer target AAA ATPase

Aurora Kinase A Inhibition: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivative vs. Kinase Target

A series of novel hydrazide hydrochlorides of 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxamides were evaluated for Aurora kinase inhibition, with the most potent compound showing nanomolar activity against Aurora A. [1]

Aurora kinase inhibitor Mitotic kinase Antitumor

Antibacterial Potency: Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives 5a & 16d vs. Tetracycline

Compounds 5a and 16d from a synthesized pyrazolo[1,5-a]pyrimidine-3-carboxamide series demonstrated broad-spectrum antibacterial activity superior to the clinical antibiotic tetracycline. [1]

Antibacterial Gram-positive Gram-negative

cGAS Inhibition: Structural Confirmation of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Binding

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been co-crystallized with the cGAS enzyme, confirming its binding mode as a cGAS inhibitor. [1]

cGAS inhibitor Innate immunity STING pathway

Pyrazolo[1,5-a]pyrimidine-3-carboxamide: High-Impact Research and Industrial Applications


Anticancer Drug Discovery: Targeting CDK1-Dependent Cancers

Compound 7a, a specific pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, is a validated CDK1 inhibitor with an IC50 of 161.2 nM and potent anti-proliferative effects in colorectal cancer (HCT-116) models [1]. Its selectivity over the normal lung fibroblast cell line (IC50 = 17.7 µM) and its ability to induce apoptosis via the intrinsic pathway make it a promising lead for further medicinal chemistry optimization. This compound is ideal for research groups focused on CDK1 inhibition, cell cycle arrest, and apoptosis in cancer.

Antifungal Research: Novel Scaffold Against Fusarium oxysporum

Compound 16d demonstrates superior in vitro antifungal activity against Fusarium oxysporum compared to amphotericin B, with a 2-fold lower MIC (7.81 µg/mL vs. 15.62 µg/mL) [2]. This compound offers a potential alternative to existing antifungals, which may be limited by toxicity or resistance. It is suitable for laboratories conducting antifungal susceptibility testing, studying fungal resistance mechanisms, or developing new agricultural fungicides.

Innate Immunity and Autoimmunity: cGAS-STING Pathway Modulation

The solved co-crystal structure of a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative bound to cGAS (PDB ID: 6NFG) provides a powerful tool for structure-based drug design [3]. This application scenario is ideal for researchers investigating the cGAS-STING pathway in the context of autoimmune diseases (e.g., SLE, psoriasis) and cancer immunotherapy. The availability of a high-resolution binding mode accelerates the rational design of potent and selective cGAS inhibitors.

Inflammation and Autoimmunity: IRAK4 Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been successfully optimized to yield orally bioavailable, potent, and selective IRAK4 inhibitors [4]. This class of compounds is valuable for researchers studying innate immune signaling downstream of IL-1R and TLRs. Application scenarios include in vitro and in vivo models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and gout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.